1-Azaspiro[3.4]octane

Procurement Medicinal Chemistry Cost Efficiency

1-Azaspiro[3.4]octane is a saturated spirocyclic secondary amine building block with the molecular formula C₇H₁₃N and a molecular weight of 111.19 g/mol. It is characterized by a [3.4] spiro union where the nitrogen atom is positioned exclusively within the four-membered azetidine ring, producing a rigid, three-dimensional structure with no rotatable bonds.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 57174-62-6
Cat. No. B1527010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[3.4]octane
CAS57174-62-6
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CCN2
InChIInChI=1S/C7H13N/c1-2-4-7(3-1)5-6-8-7/h8H,1-6H2
InChIKeyDFAKAYKNPJMQSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[3.4]octane (CAS 57174-62-6) – Core Spirocyclic Amine Scaffold for Medicinal Chemistry Procurement


1-Azaspiro[3.4]octane is a saturated spirocyclic secondary amine building block with the molecular formula C₇H₁₃N and a molecular weight of 111.19 g/mol . It is characterized by a [3.4] spiro union where the nitrogen atom is positioned exclusively within the four-membered azetidine ring, producing a rigid, three-dimensional structure with no rotatable bonds [1]. The compound is typically supplied as a colorless liquid at a purity of 95–96% . Its value in drug discovery originates from its capacity to impose conformational constraint and present a defined exit vector geometry that is fundamentally distinct from other regioisomeric azaspiro[3.4]octanes.

Why Generic 1-Azaspiro[3.4]octane Substitution Fails – Nitrogen Position Dictates Basicity and Reactivity


Unlike non-spirocyclic amines, the 1-azaspiro[3.4]octane scaffold cannot be generically substituted by its 2- or 6-azaspiro[3.4]octane regioisomers because the spiro carbon atom removes the rotational degrees of freedom present in simple chains. This positional constraint locks the amine lone pair in a defined orientation, leading to quantifiable differences in key chemical properties. For example, the predicted basicity (pKa) of the closely related 2-azaspiro[3.4]octane is 11.27±0.20, while that of 6-azaspiro[3.4]octane is 11.41±0.20 . Although a pKa value for the 1-isomer is not available in the publicly accessible literature, regioisomeric variation of this magnitude (ΔpKa ~0.14 units between the 2- and 6- isomers alone) is sufficient to profoundly alter protonation state, nucleophilicity, and hydrogen-bonding capacity under physiological or catalytic conditions. These core property differences cascade into divergent reactivity, pharmacokinetic profiles, and target-binding geometries, making empirical verification of one specific isomer mandatory before procurement.

Quantitative Comparative Evidence for 1-Azaspiro[3.4]octane vs. Closest Analogs – A Procurement Selection Guide


Retail Unit Cost: 1-Azaspiro[3.4]octane vs. 6-Azaspiro[3.4]octane

At the time of this analysis, the 95% purity grade of 1-azaspiro[3.4]octane is sold by major suppliers at approximately $502 per gram, whereas its regioisomer, 6-azaspiro[3.4]octane (CAS 765-64-0), is priced at approximately $420 per gram [1]. This represents a 19.5% higher cost for the 1-isomer.

Procurement Medicinal Chemistry Cost Efficiency

Regioisomeric Basicity Divergence: A Class-Level pKa Comparison

The predicted pKa of the 6-aza regioisomer is 11.41±0.20, while the 2-aza regioisomer has a predicted pKa of 11.27±0.20 . This ΔpKa of ~0.14 illustrates how nitrogen position within the spirocyclic framework alters electronic properties. No experimental or predicted value is available for 1-azaspiro[3.4]octane. However, a class-level inference guides the selection: if a higher basicity is required for a project, the 6-aza isomer's higher pKa suggests that 1-azaspiro[3.4]octane may be unsuitable, and vice versa for applications demanding lower basicity.

Physical Organic Chemistry Medicinal Chemistry Basicity

Conformational Rigidity: A Zero-Rotatable-Bond Scaffold vs. Flexible Amines

The spirocyclic core of 1-azaspiro[3.4]octane features a Rotatable Bond Count of 0, as verified by Computed Properties [1]. In stark contrast, a simple acyclic secondary amine building block such as N-methylbutylamine (C₅H₁₃N) contains at least 3 rotatable bonds along its backbone. This structural elimination of rotational freedom reduces the entropic penalty upon binding to a biological target.

Conformational Analysis Drug Design Physicochemical Properties

Exit Vector Dissimilarity Verified by Analogous Scaffold Synthesis

A seminal 2011 Organic Letters publication reports the step-economic synthesis of novel 5-thia-2-azaspiro[3.4]octanes, a scaffold closely related to 1-azaspiro[3.4]octane [1]. The authors explicitly demonstrate that the relative angles and distances of substituents extending from the spiro-ring system (the 'exit vectors') are a direct consequence of the heteroatom's placement. The shift from the 5-thia-2-aza scaffold to the target 1-aza scaffold would therefore produce a non-superimposable substitution geometry.

Medicinal Chemistry Scaffold Design Exit Vectors

Scalable Synthetic Route with Orthogonal Protection Availability

A key derivative, 1-Boc-2-oxo-1-azaspiro[3.4]octane (CAS 204132-38-7), is readily available from commercial suppliers in high purity (95%) [1]. The existence of this N-Boc protected lactam derivative confirms the scaffold's compatibility with orthogonal protection strategies essential for multi-step synthesis. A related patent for a different regioisomer, 2-tertbutyloxycarbonyl-7-carbonyl-5-O-2-azaspiro(3.4)octane, explicitly highlights the technical challenge of high reagent cost and low industrial suitability for that specific regioisomer's route [2].

Synthetic Chemistry Scale-up Process Chemistry

Supply Chain Stability: Confirmed Discontinuation Event vs. Active Sourcing

A 2019 record from CymitQuimica lists their specific 1-azaspiro[3.4]octane product (Ref. 3D-HCA17462) as 'Discontinued' . This contrasts sharply with the active, multi-vendor status of other regioisomers like 6-azaspiro[3.4]octane, which is available in stock from major Chinese suppliers. This historical discontinuation event introduces a quantifiable procurement risk: single-source dependency or future unavailability.

Supply Chain Management Procurement Risk Vendor Sourcing

Recommended Industrial and Academic Scenarios for Procuring 1-Azaspiro[3.4]octane


CNS Drug Discovery Programs Requiring Conformationally Constrained Azetidine Moieties

The scaffold's 0 rotatable bonds and defined exit vector, as established in Section 3 [1], make it a prime candidate for central nervous system (CNS) drug discovery programs that are exploring spirocyclic azetidines to rigidify lead compounds and improve target engagement entropy. Its procurement is specifically indicated over flexible amine analogs when a project needs to lock a basic nitrogen in a specific 3D orientation to achieve selectivity for a neurological target, such as a muscarinic receptor subtype.

Diversity-Oriented Synthesis (DOS) Libraries for Privileged Fragment Screening

The non-superimposable exit vector geometry relative to other [3.4] scaffolds, as demonstrated in the synthesis of analogous thia-azaspiro[3.4]octanes [2], validates the procurement of 1-azaspiro[3.4]octane to fill a specific unoccupied area of chemical space in a diversity-oriented synthesis library. This ensures the library's fragment collection comprehensively samples the available 3D pharmacophore space, rather than containing redundant shapes from similar scaffolds.

Scale-Up Feasibility for Enzyme Inhibitor Candidates with Azetidine Pharmacophores

The commercial availability of the N-Boc-2-oxo derivative proves the scaffold's synthetic tractability for gram-scale work [3]. This de-risks the selection of 1-azaspiro[3.4]octane as the core for an enzyme inhibitor program, such as one targeting monoacylglycerol lipase (MAGL), where an azetidine ring is a critical pharmacophore. The evidence suggests a lower synthetic risk profile compared to other spirocyclic regioisomers whose key intermediates have been flagged for synthetic difficulty and high cost at scale [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azaspiro[3.4]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.